2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that features a unique structure combining an isoquinoline moiety with a mesitylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Isoquinoline Sulfanyl Intermediate: The isoquinoline moiety is first functionalized with a thiol group. This can be achieved through nucleophilic substitution reactions where isoquinoline is treated with a thiolating agent such as thiourea in the presence of a base.
Acylation Reaction: The intermediate is then subjected to acylation with mesityl chloride in the presence of a base like triethylamine. This step forms the mesitylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural features may interact with biological targets, leading to the development of new drugs.
Industry
In the materials science industry, this compound could be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The isoquinoline moiety can interact with various biological pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide: Similar structure but with a methoxybenzyl group instead of a mesityl group.
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone: Contains a phenyl group and a chlorophenyl group, differing in the substitution pattern.
Uniqueness
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the mesityl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-20-17-7-5-4-6-16(17)8-9-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
PONMRUPIMUZUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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